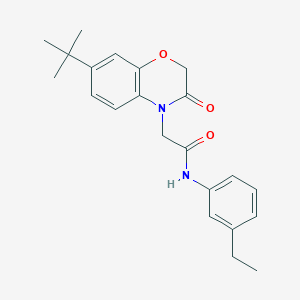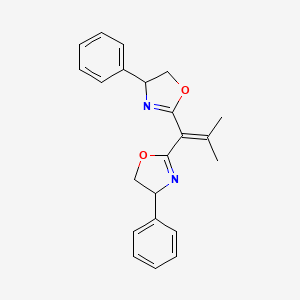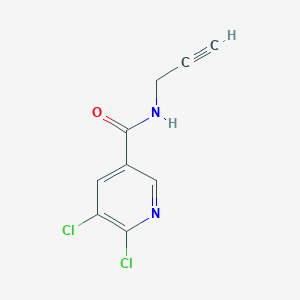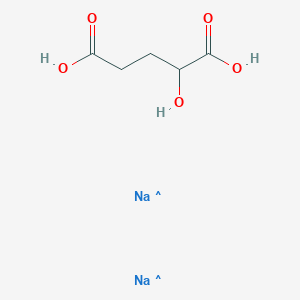methanone](/img/structure/B12508879.png)
[5-(naphthalen-1-yl)-1H-pyrazol-3-yl](piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(naphthalen-1-yl)-1H-pyrazol-3-ylmethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a naphthalene ring, a pyrazole ring, and a piperidine moiety, making it a versatile candidate for numerous applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(naphthalen-1-yl)-1H-pyrazol-3-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the naphthalene ring: The naphthalene moiety can be introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Coupling of the pyrazole and piperidine rings: This step involves the formation of a methanone bridge to link the two rings, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of 5-(naphthalen-1-yl)-1H-pyrazol-3-ylmethanone may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-(naphthalen-1-yl)-1H-pyrazol-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines (NH₂R) or thiols (SHR) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
5-(naphthalen-1-yl)-1H-pyrazol-3-ylmethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 5-(naphthalen-1-yl)-1H-pyrazol-3-ylmethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, leading to its observed effects.
類似化合物との比較
Similar Compounds
5-(naphthalen-1-yl)-1H-pyrazol-3-ylmethanone: shares structural similarities with other compounds containing naphthalene, pyrazole, and piperidine moieties.
Examples: Compounds like 5-(naphthalen-1-yl)-1H-pyrazol-3-ylmethanone and 5-(naphthalen-1-yl)-1H-pyrazol-3-ylmethanone.
Uniqueness
Structural Features: The combination of naphthalene, pyrazole, and piperidine rings in a single molecule provides unique chemical and physical properties.
Functional Properties:
特性
分子式 |
C19H19N3O |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
(3-naphthalen-1-yl-1H-pyrazol-5-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C19H19N3O/c23-19(22-11-4-1-5-12-22)18-13-17(20-21-18)16-10-6-8-14-7-2-3-9-15(14)16/h2-3,6-10,13H,1,4-5,11-12H2,(H,20,21) |
InChIキー |
VUFAPUXXBSOOIG-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3S)-3-methylmorpholin-4-yl]ethanamine](/img/structure/B12508802.png)

![6-benzyl-3H,4aH,5H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B12508814.png)
![4-(6-bromo-2H-1,3-benzodioxol-5-yl)-8-isopropyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline](/img/structure/B12508822.png)


![4-({Bis[(4-oxopent-2-EN-2-YL)oxy]alumanyl}oxy)pent-3-EN-2-one](/img/structure/B12508838.png)


![1-(1-Hydroxy-8-methoxy-3-methyl-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}naphthalen-2-yl)ethanone](/img/structure/B12508854.png)

![5-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B12508861.png)

